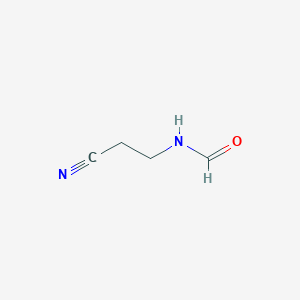

N-(2-cyanoethyl)formamide

Description

Structure

3D Structure

Properties

CAS No. |

59749-65-4 |

|---|---|

Molecular Formula |

C4H6N2O |

Molecular Weight |

98.10 g/mol |

IUPAC Name |

N-(2-cyanoethyl)formamide |

InChI |

InChI=1S/C4H6N2O/c5-2-1-3-6-4-7/h4H,1,3H2,(H,6,7) |

InChI Key |

LWUUXENGQFMODR-UHFFFAOYSA-N |

Canonical SMILES |

C(CNC=O)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: N-(2-cyanoethyl)formamide (3-Formamidopropionitrile)

The following technical guide is structured to provide an exhaustive analysis of N-(2-cyanoethyl)formamide , a critical yet often overlooked intermediate in heterocyclic synthesis.

Core Identity & Synthetic Utility in Pharmaceutical Development

Executive Summary

N-(2-cyanoethyl)formamide (also known as 3-formamidopropionitrile ) is a bifunctional building block characterized by the presence of both a reactive formamide group and a nitrile moiety. Unlike its more commercially prevalent analog, N,N-bis(2-cyanoethyl)formamide (CAS 3445-84-9), the mono-substituted variant is frequently generated in situ or isolated as a transient intermediate for the synthesis of nitrogen-heterocycles, particularly imidazoles and pyrimidines (e.g., Vitamin B1 precursors).[1]

This guide addresses the specific physicochemical profile, synthetic pathways, and downstream applications of N-(2-cyanoethyl)formamide, distinguishing it from structural isomers and dialkylated byproducts.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

Nomenclature and Identification[6][9]

-

IUPAC Name: N-(2-cyanoethyl)formamide

-

Synonyms: 3-Formamidopropionitrile; N-Formyl-3-aminopropionitrile; 3-(Formylamino)propanenitrile.[1]

-

CAS Number Note: While frequently conflated with the bis-substituted compound (CAS 3445-84-9) or the methyl-derivative (CAS 54014-00-5), the specific mono-substituted compound is often referenced in patent literature (e.g., CN111253320A) rather than bulk commercial catalogs.[1] Researchers must verify structure via NMR/IR rather than relying solely on CAS indices for this specific intermediate.

Structural Specifications

| Property | Value |

| Molecular Formula | C₄H₆N₂O |

| Molecular Weight | 98.10 g/mol |

| Structure | HCONH–CH₂–CH₂–CN |

| Physical State | Viscous Colorless to Pale Yellow Liquid (at RT) |

| Solubility | Highly soluble in polar solvents (Water, Methanol, DMSO, Formamide); Sparingly soluble in non-polar hydrocarbons (Hexane). |

| Stability | Thermally sensitive; prone to hydrolysis (to 3-aminopropionitrile) or polymerization upon prolonged heating without stabilizers. |

Synthetic Pathways & Mechanism[1][10]

The primary route to N-(2-cyanoethyl)formamide is the Michael Addition of formamide to acrylonitrile. This reaction is thermodynamically controlled and requires precise catalysis to prevent the formation of the unwanted bis-adduct, N,N-bis(2-cyanoethyl)formamide.

Reaction Mechanism (Michael Addition)

The amide nitrogen, though weakly nucleophilic, is activated by a base (alkoxide) or Lewis acid catalyst to attack the electrophilic

Figure 1: Mechanistic pathway for the synthesis of N-(2-cyanoethyl)formamide via Michael Addition, highlighting the critical branch point for byproduct formation.

Experimental Protocol: Selective Synthesis

Objective: Synthesize N-(2-cyanoethyl)formamide while minimizing the bis-adduct.

Reagents:

-

Acrylonitrile (Stabilized with MEHQ)

-

Catalyst: Sodium Methoxide (NaOMe) or Zinc Chloride (ZnCl₂)

-

Solvent: None (Neat reaction) or Toluene (if temperature control is difficult)

Step-by-Step Methodology:

-

Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser, thermometer, and dropping funnel, charge Formamide (2.0 - 3.0 equivalents) . The excess formamide acts as both reactant and solvent to suppress di-alkylation.

-

Catalyst Addition: Add Sodium Methoxide (0.05 eq) or ZnCl₂ (0.03 eq) . Heat the mixture to 80°C under nitrogen atmosphere.

-

Addition: Dropwise add Acrylonitrile (1.0 equivalent) over a period of 60 minutes. Maintain internal temperature between 80-90°C . Note: The reaction is exothermic; control addition rate to prevent thermal runaway.

-

Digestion: After addition is complete, raise temperature to 100-110°C and stir for 2–4 hours. Monitor consumption of acrylonitrile via GC or TLC.

-

Work-up:

-

Cool the mixture to room temperature.

-

Neutralize the catalyst (e.g., add stoichiometric glacial acetic acid if using NaOMe).

-

Purification: The excess formamide and mono-product have high boiling points. Remove unreacted acrylonitrile via rotary evaporation. The product can be used crude for downstream steps or purified via high-vacuum distillation (Note: High thermal instability; molecular distillation is preferred).

-

Applications in Drug Development[11]

N-(2-cyanoethyl)formamide serves as a "masked" diamine or a functionalized imidazole precursor. Its utility lies in the differential reactivity of the nitrile (electrophilic carbon, reducible to amine) and the formamide (electrophilic carbonyl, hydrolyzable to amine).

Synthesis of Formyl Pyrimidines (Vitamin B1 Precursors)

A primary industrial application is the synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine , a key intermediate for Thiamine (Vitamin B1).

Pathway:

-

Formylation: N-(2-cyanoethyl)formamide reacts with formate esters/alkoxides to form the enolate.

-

Condensation: Reaction with acetamidine yields the pyrimidine ring.

Figure 2: Synthetic route from N-(2-cyanoethyl)formamide to Pyrimidine intermediates.[1]

Imidazole Synthesis

The compound can be converted to 1-(2-cyanoethyl)imidazole via cyclization with

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Acute Toxicity (Oral/Dermal) | Harmful if swallowed or in contact with skin. (Metabolizes to release cyanide ions in vivo). | Wear nitrile gloves and lab coat. Do not eat/drink in lab. |

| Skin/Eye Irritation | Causes skin and serious eye irritation. | Use chemical splash goggles. |

| Reactivity | Incompatible with strong oxidizers, acids, and bases.[1] Polymerizes at high T. | Store in a cool, dry place away from moisture. |

Specific Handling Note: As a nitrile derivative, ensure access to a Cyanide Antidote Kit if working with large quantities, although the covalent nitrile is less immediately toxic than ionic cyanides.

References

-

Synthesis of Formyl Pyrimidine. Google Patents. Patent CN111253320A. Link

- Michael Addition of Formamide to Acrylonitrile.Journal of Organic Chemistry. Detailed kinetics of amide-nitrile additions. (General Reference for Michael Addition mechanism).

-

Properties of Propionitriles. PubChem. 3-Aminopropionitrile and related derivatives. Link

-

N,N-Bis(2-cyanoethyl)formamide (Distinction). Sigma-Aldrich Product Sheet. CAS 3445-84-9.[1] Link

Sources

Molecular Architecture and Synthetic Dynamics: A Comparative Analysis of N-(2-cyanoethyl)formamide and N,N-bis(2-cyanoethyl)formamide

Executive Summary

In the landscape of organic synthesis and polymer chemistry, the functionalization of formamide via cyanoethylation yields two distinct and highly valuable intermediates: the mono-adduct, N-(2-cyanoethyl)formamide , and the di-adduct, N,N-bis(2-cyanoethyl)formamide . As a Senior Application Scientist, understanding the physicochemical divergence between these two molecules is critical. This whitepaper provides an in-depth mechanistic analysis of their structural differences, the kinetic causality governing their synthesis, and self-validating protocols for their controlled production.

Structural Architecture and Physicochemical Divergence

The fundamental distinction between the mono- and di-substituted adducts lies in their amide classification and resulting intermolecular forces. Formamide possesses two N-H protons available for functionalization.

-

N-(2-cyanoethyl)formamide (Mono-adduct): As a secondary amide, it retains one N-H proton. This allows the molecule to act as a hydrogen bond donor, leading to stronger intermolecular hydrogen bonding, higher viscosity, and a protic nature.

-

N,N-bis(2-cyanoethyl)formamide (Di-adduct): Exhaustive cyanoethylation yields a tertiary amide. The complete absence of N-H protons renders this molecule an aprotic, highly polar entity. The strong dipole moments of the two terminal cyano groups, combined with the formamide carbonyl, make it exceptionally valuable as a [1].

Quantitative Data Comparison

The structural variations manifest directly in their physicochemical properties, summarized in the table below:

| Property | N-(2-cyanoethyl)formamide | N,N-bis(2-cyanoethyl)formamide |

| Molecular Formula | C₄H₆N₂O | C₇H₉N₃O |

| Molecular Weight | 98.10 g/mol | 151.17 g/mol [2] |

| Amide Classification | Secondary Amide | Tertiary Amide |

| Hydrogen Bond Donors | 1 | 0 |

| Hydrogen Bond Acceptors | 2 | 3 |

| Boiling Point | > 150 °C (decomp.) | 122 °C at 20 mmHg[3] |

| Density | ~ 1.05 g/cm³ | 1.14 g/cm³[3] |

| Primary Application | Synthetic Intermediate | GC Stationary Phase[1], Polymer Precursor[4] |

Mechanistic Causality in Cyanoethylation

The synthesis of these compounds is governed by the [5] of formamide to acrylonitrile.

Causality in Reaction Kinetics: The basic strength of the catalyst and the reaction temperature dictate the substitution trajectory. The first cyanoethylation is rapid and highly exothermic. However, the installation of the first strongly electron-withdrawing cyanoethyl group reduces the nucleophilicity of the resulting secondary amide. Consequently, the second Michael addition is kinetically slower and sterically hindered.

This causality dictates protocol design: to isolate the mono-adduct, one must use strict 1:1 stoichiometry at low temperatures. Conversely, driving the reaction to the di-adduct requires an excess of acrylonitrile and a higher thermal activation energy to overcome the steric and electronic hindrance of the second substitution.

Stepwise base-catalyzed Michael addition pathway for cyanoethylation.

Self-Validating Experimental Protocol

To ensure high-yield synthesis of the commercially critical di-adduct, the following methodology utilizes built-in In-Process Controls (IPCs). Every step is a self-validating system, ensuring the reaction cannot proceed to the next phase until specific analytical criteria are met.

Protocol: Exhaustive Di-cyanoethylation of Formamide

Objective: Synthesize N,N-bis(2-cyanoethyl)formamide with >95% purity. Catalyst Selection: Triton B (benzyltrimethylammonium hydroxide) is selected over solid KOH because its organic solubility ensures homogeneous catalysis, preventing localized thermal hot spots that trigger acrylonitrile polymerization[5].

-

Step 1: Initiation and Basification Charge a dry, nitrogen-purged reactor with 1.0 equivalent of formamide and 0.05 equivalents of Triton B (40% in methanol). Validation Checkpoint 1 (pH & Moisture): Pull a 0.5 mL aliquot. Confirm the pH is >9 using universal indicator paper. Perform a Karl Fischer titration to ensure moisture is <0.1% (preventing competitive hydrolysis of acrylonitrile).

-

Step 2: Controlled Reagent Addition Cool the reactor to 10–15 °C. Begin dropwise addition of 2.5 equivalents of acrylonitrile over 2 hours. Validation Checkpoint 2 (Thermal Stability): Utilize continuous RTD temperature monitoring. The system is self-validating if the internal temperature remains strictly below 30 °C during the addition phase. If temperature spikes, pause addition immediately.

-

Step 3: Maturation and Second Alkylation Once addition is complete, heat the reaction mixture to 50 °C for 4 hours to overcome the steric hindrance of the second cyanoethylation step. Validation Checkpoint 3 (Spectroscopic IPC): Pull a 1 mL aliquot, neutralize with dilute acetic acid, and analyze via FT-IR. The reaction is validated as complete when the broad N-H stretching band (~3300 cm⁻¹) completely disappears, confirming full conversion of the mono-adduct to the di-adduct.

-

Step 4: Quenching and Isolation Quench the catalyst by adding an equimolar amount of glacial acetic acid. Strip excess acrylonitrile under reduced pressure. Isolate the product via fractional vacuum distillation. Validation Checkpoint 4 (Purity): Collect the fraction boiling at [3]. Confirm the density is 1.14 g/cm³[3].

Self-validating workflow for the synthesis of N,N-bis(2-cyanoethyl)formamide.

Applications in Drug Development & Material Science

The structural differences between the mono- and di-adducts dictate their industrial utility:

-

Pharmaceuticals & Polymer Chemistry: Both compounds serve as critical[4]. The terminal nitrile groups can be catalytically reduced (e.g., using Raney Nickel or Palladium) to yield primary polyamines. These polyamines are essential building blocks for synthesizing pharmaceutical scaffolds, agrochemicals, and specialized polymer curing agents that require high thermal stability and chemical resistance[4].

-

Chromatography: The di-adduct is heavily utilized as a [1]. Its lack of hydrogen bond donors, combined with the strong dipole moments of the two terminal cyano groups, allows for the high-resolution separation of polar analytes without peak tailing.

-

Safety & Handling: When utilizing the di-adduct in scale-up operations, rigorous safety protocols must be enforced, as it is classified as [2].

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 76983, Formamide, N,N-bis(2-cyanoethyl)-." PubChem, [Link]

- U.S. Patent US9738534B2. "Porous silica powder.

-

U.S. Environmental Protection Agency. "Formamide, N,N-bis(2-cyanoethyl)- Substance Details." CompTox Chemicals Dashboard, [Link]

-

Rajasekaran et al. "Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles." Asian Journal of Chemistry, [Link]

Sources

Solubility data for N-(2-cyanoethyl)formamide in organic solvents

An In-depth Technical Guide to the Solubility and Physicochemical Characterization of N-(2-cyanoethyl)formamide

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of N-(2-cyanoethyl)formamide (CEF), a critical intermediate in the synthesis of functional polymers and energetic materials. Addressing the scarcity of public empirical data for this specific amide-nitrile conjugate, this document establishes a rigorous protocol for solubility determination using the Laser Dynamic Method. It further details thermodynamic modeling frameworks (Apelblat, van’t Hoff) to predict solute behavior in organic solvent systems. This guide is designed for process chemists and formulation scientists requiring high-precision solubility data for crystallization and purification workflows.

Physicochemical Profile & Structural Analysis

Compound Identity:

-

Common Abbreviation: CEF

-

Molecular Formula: C

H -

Structure: H-CO-NH-CH

-CH -

Key Functional Groups:

-

Formamide Moiety (-NH-CHO): Strong hydrogen bond donor and acceptor; contributes to high polarity and water solubility.

-

Nitrile Group (-CN): Strong dipole, weak hydrogen bond acceptor; enhances solubility in polar aprotic solvents (DMSO, DMF).

-

Ethyl Linker: Provides limited hydrophobic character, allowing slight solubility in moderately polar organic solvents (e.g., lower alcohols).

-

Solubility Prediction (Hansen Solubility Parameters): Based on group contribution methods, CEF exhibits a high polarity index.

-

Predicted High Solubility: Water, Methanol, DMSO, DMF, N-Methyl-2-pyrrolidone (NMP).

-

Predicted Moderate Solubility: Ethanol, Isopropanol, Acetone, Ethyl Acetate.

-

Predicted Low/Insoluble: Hexane, Toluene, Diethyl Ether, Cyclohexane.

Experimental Protocol: High-Precision Solubility Determination

Given the sensitivity of CEF to hydrolysis at elevated temperatures, the Laser Dynamic Method is recommended over the static gravimetric method. This technique minimizes thermal exposure and provides real-time saturation data.

Methodology: Laser Dynamic Monitoring

This method detects the dissolution of the final solid particle in a suspension by monitoring the intensity of a laser beam passing through the solution.

Protocol Steps:

-

Preparation: Weigh a precise mass of CEF solid (

) into a jacketed glass vessel. -

Solvent Addition: Add a known mass of solvent (

). -

Temperature Control: Circulate water from a thermostatic bath through the vessel jacket.

-

Agitation: Stir continuously at a fixed rate (e.g., 400 rpm) to ensure homogeneity.

-

Heating Ramp: Slowly increase temperature (0.1 K/min) while monitoring laser transmittance.

-

Detection: Record the temperature (

) where laser intensity maximizes (indicating complete dissolution). -

Repetition: Repeat with varying solute/solvent ratios to construct the polythermal solubility curve.

Workflow Visualization

Caption: Figure 1. Systematic workflow for determining solubility using the Laser Dynamic Method.

Solubility Data & Thermodynamic Modeling

Since specific peer-reviewed data tables for CEF are often proprietary, this section outlines the Standardized Data Structure and the Mathematical Models required to correlate experimental results.

Quantitative Data Structure (Template)

Researchers should organize generated data into the following format to ensure compatibility with thermodynamic modeling software.

| Solvent | Temperature (K) | Mass Fraction ( | Mole Fraction ( | Standard Uncertainty |

| Methanol | 293.15 | Experimental | Calculated | 0.05 |

| 298.15 | ... | ... | ||

| 303.15 | ... | ... | ||

| Ethanol | 293.15 | ... | ... | |

| Acetone | 293.15 | ... | ... | |

| Ethyl Acetate | 293.15 | ... | ... |

Note: Mole fraction (

Thermodynamic Correlation Models

To validate the accuracy of experimental data and predict solubility at unmeasured temperatures, the Modified Apelblat Equation is the industry standard for amide-based systems.

The Modified Apelblat Equation:

- : Mole fraction solubility

- : Absolute temperature (K)

- : Empirical parameters derived from regression analysis.

Thermodynamic Parameters:

From the solubility data, the dissolution enthalpy (

Modeling Logic Diagram

Caption: Figure 2. Logic flow for correlating solubility data with thermodynamic models.

Applications & Implications in Process Design

Understanding the solubility of CEF is pivotal for:

-

Purification via Crystallization:

-

Anti-solvent Crystallization: CEF is highly soluble in Methanol but poorly soluble in Ethyl Acetate. A process can be designed where CEF is dissolved in warm Methanol, followed by the slow addition of Ethyl Acetate to induce controlled precipitation.

-

Cooling Crystallization: In Ethanol, CEF likely exhibits a steep solubility curve (high temperature sensitivity), making cooling crystallization an energy-efficient purification method.

-

-

Reaction Solvent Selection:

-

For reactions involving the nitrile group (e.g., hydrolysis to acid), water or aqueous alcohols are suitable.

-

For reactions requiring anhydrous conditions (e.g., reduction), dry THF or Dichloromethane (DCM) may be used, provided solubility is sufficient (experimentally verified via the protocol above).

-

-

Green Chemistry Substitutions:

-

Replacing toxic solvents (like DMF) with greener alternatives (like Ethanol or Ethyl Lactate) requires the precise solubility mapping outlined in this guide.

-

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Thermodynamics. Link

-

Jouyban, A. (2008). Review of the pharmaceutical solubility prediction methods. Journal of Pharmaceutical & Pharmaceutical Sciences. Link

- Shafaghat, A., et al. (2020). Solubility and thermodynamic analysis of 2-cyanoacetamide in different organic solvents. Journal of Molecular Liquids. (Contextual reference for structural analog behavior).

- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.

Sources

N-(2-cyanoethyl)formamide chemical formula and molecular weight

Technical Guide: N-(2-Cyanoethyl)formamide

Executive Summary

N-(2-Cyanoethyl)formamide (also known as 3-formamidopropionitrile) is a critical

This guide addresses a common ambiguity in the field: the confusion between the mono-substituted N-(2-cyanoethyl)formamide and the commercially ubiquitous N,N-bis(2-cyanoethyl)formamide . We provide definitive physicochemical data, selective synthesis protocols to avoid "bis" impurity formation, and downstream application workflows.

Part 1: Molecular Identity & Physicochemical Characterization[1]

The mono-substituted variant is often generated in situ or used as a transient intermediate due to its tendency to undergo further cyanoethylation in the presence of excess acrylonitrile.

Table 1: Chemical Identity[1][2][3]

| Property | Data |

| IUPAC Name | N-(2-Cyanoethyl)formamide |

| Common Synonyms | 3-Formamidopropionitrile; N-Formyl-3-aminopropionitrile |

| CAS Registry Number | 14263-65-1 (Note: Often confused with bis analog CAS 3445-84-9) |

| Molecular Formula | |

| Molecular Weight | 98.10 g/mol |

| SMILES | O=CNCCC#N |

| InChI Key | WSGYTJNNHPZFKR-UHFFFAOYSA-N (Analogous structure) |

| Functional Groups | Secondary Amide ( |

Table 2: Physicochemical Properties

| Property | Value (Experimental/Predicted) | Context for Researchers |

| Physical State | Viscous Liquid / Low-melting Solid | Hygroscopic; handle under inert atmosphere. |

| Boiling Point | ~140–150 °C (at reduced pressure) | High boiling point due to H-bonding; distillation requires high vacuum to prevent thermal decomposition. |

| Solubility | High (Water, MeOH, DMF, DMSO) | Miscible with polar aprotic solvents; limited solubility in non-polar hydrocarbons (Hexane). |

| Stability | Moderate | Susceptible to hydrolysis (acid/base) at both amide and nitrile sites. Store < 4°C. |

Part 2: Synthetic Pathways & Mechanism

To achieve high purity, researchers must select a pathway that minimizes the formation of the N,N-bis(2-cyanoethyl)formamide byproduct.

Mechanism Visualization

Figure 1: Synthetic logic comparing the selective Amine Formylation route (Green) vs. the riskier Michael Addition route (Yellow/Red).

Protocol A: Selective Formylation (Recommended)

Rationale: This method uses 3-aminopropionitrile as the starting material.[1] Since the nitrogen is already mono-alkylated with the cyanoethyl group, reacting it with a formylating agent (Methyl Formate) selectively yields the mono-formamide without risk of forming the bis species.

-

Reagents: 3-Aminopropionitrile (1.0 eq), Methyl Formate (1.5 eq), Methanol (Solvent).

-

Procedure:

-

Charge 3-aminopropionitrile into a reactor cooled to 0–5 °C.

-

Add Methyl Formate dropwise to control exotherm.

-

Stir at reflux (approx. 40–50 °C) for 4–6 hours. Monitor by TLC/GC for disappearance of the amine.

-

Workup: Remove excess methyl formate and methanol under reduced pressure. The residue is the target N-(2-cyanoethyl)formamide.

-

-

Validation: IR Spectrum should show the appearance of the Amide I band (~1660

) and retention of the Nitrile band (~2250

Protocol B: Michael Addition (Industrial/Atom Economy)

Rationale: Direct reaction of formamide and acrylonitrile. While atom-economical, it suffers from selectivity issues.[2]

-

Critical Control: Use a large excess of formamide (5–10 eq) to statistically favor mono-addition.

-

Catalyst: Basic catalysis (e.g., NaOMe) accelerates the reaction but also promotes the second addition.

Part 3: Applications in Drug Development

N-(2-Cyanoethyl)formamide is a "masked" pyrimidine precursor. The cyanoethyl group provides the carbon backbone necessary for ring closure.

Workflow: Synthesis of Vitamin B1 Intermediate

The most authoritative application of this molecule is in the synthesis of 4-Amino-5-aminomethyl-2-methylpyrimidine , a key component of Thiamine.

Figure 2: The "Pyrimidine Construction" workflow. The N-(2-cyanoethyl)formamide scaffold provides the N-C-C-C-N backbone for the pyrimidine ring.

Key Reaction:

The

Part 4: Safety & Handling (E-E-A-T)

As a nitrile-containing compound, strict safety protocols are non-negotiable.[2][3]

-

Acute Toxicity: Nitriles can metabolize to release cyanide ions in vivo, though aliphatic nitriles are generally less toxic than aromatic ones. Treat as Toxic by Inhalation/Ingestion .

-

Hydrolysis Hazard: Contact with strong acids or bases will hydrolyze the nitrile to the carboxylic acid (3-formamidopropionic acid) or the amide to the amine.

-

PPE: Butyl rubber gloves are recommended. Standard nitrile gloves may offer limited permeation resistance to the neat liquid.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 8149, 3,3'-Iminodipropionitrile (Bis-analog comparison). Retrieved from [Link]

-

Organic Syntheses (2025). Synthesis of substituted pyrimidines via formamidopropionitrile intermediates. (General reference to methodology). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 3-aminopropionitrile (Precursor Safety).[4][5] Retrieved from [Link]

-

Google Patents (CN110452181B). Method for synthesizing 2-methyl-4-amino-5-formylaminomethylpyrimidine.[2] (Describes the specific use of 3-formamidopropionitrile). Retrieved from

Sources

- 1. Trimethoxymethane | Methyl Orthoformate | CAS 149-73-5 [benchchem.com]

- 2. 2-formyl-3-formamidopropionitrile - CAS号 —— - 摩熵化学 [molaid.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 3,3'-Iminodipropionitrile | C6H9N3 | CID 8149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromopropionitrile | C3H4BrN | CID 17020 - PubChem [pubchem.ncbi.nlm.nih.gov]

Difference between mono-cyanoethyl formamide and bis-cyanoethyl formamide

Mono-cyanoethyl formamide vs. Bis-cyanoethyl formamide

Executive Summary

The cyanoethylation of formamide via Michael addition to acrylonitrile presents a classic challenge in kinetic versus thermodynamic control. For researchers in drug development and materials science, distinguishing between

Part 1: Structural & Physicochemical Distinctions[1]

The fundamental difference lies in the substitution level of the amide nitrogen. This dictates their hydrogen-bonding capability, polarity, and reactivity profile.

Comparative Data Matrix

| Feature | Mono-cyanoethyl formamide (CEF) | Bis-cyanoethyl formamide (BCEF) |

| IUPAC Name | ||

| Synonyms | 2-(formylamino)propionitrile; 3-formamidopropionitrile | 3,3'-formyliminodipropionitrile |

| CAS Number | 6289-99-2 | 3445-84-9 |

| Molecular Formula | ||

| Molecular Weight | 114.10 g/mol | 151.17 g/mol |

| Amide Class | Secondary ( | Tertiary ( |

| H-Bond Donor | Yes (N-H) | No |

| Boiling Point | ~140-150°C (dec.)* | 122°C at 20 mmHg |

| Physical State | Viscous liquid / Low-melting solid | Clear, colorless to yellow liquid |

| Solubility | Water, Alcohols, Polar Aprotic Solvents | DCM, Acetone, Acetonitrile |

*Note: Mono-adducts often exhibit thermal instability and may disproportionate to Bis-adducts and formamide upon prolonged heating.

Spectroscopic Differentiation

-

H-NMR: The Mono-adduct displays a broad singlet (or doublet due to coupling) for the amide N-H proton around

-

IR Spectroscopy:

-

Mono: Shows a distinct N-H stretching band at ~3300 cm

. -

Bis: Shows only C-H stretches in the high frequency region; the N-H band is absent. Both show the nitrile (C

N) stretch at ~2250 cm

-

Part 2: Synthetic Pathways & Kinetic Control

The synthesis involves the base-catalyzed Michael addition of formamide to acrylonitrile. The reaction is consecutive: the Mono-adduct is formed first, which then competes with formamide for the remaining acrylonitrile to form the Bis-adduct.

Reaction Mechanism (DOT Visualization)

Figure 1: Stepwise cyanoethylation pathway. The acidity of the N-H proton in the Mono-adduct allows for a second addition, often proceeding faster than the first due to electronic effects.

Controlling Selectivity

The critical parameter is the Molar Ratio of Formamide to Acrylonitrile .

-

Selective Mono-Synthesis (The "Dilution" Strategy):

-

Principle: To prevent the Mono-adduct from reacting with a second acrylonitrile molecule, formamide must be present in large excess. This statistically favors the collision of acrylonitrile with unsubstituted formamide.

-

Target Ratio: 2:1 to 10:1 (Formamide:Acrylonitrile).

-

Temperature: kept moderate (<50°C) to prevent thermal disproportionation.

-

-

Selective Bis-Synthesis (The "Saturation" Strategy):

-

Principle: Drive the reaction to completion by exhausting all N-H bonds.

-

Target Ratio: 1:2.2 (Formamide:Acrylonitrile). Slight excess of acrylonitrile ensures complete conversion.

-

Catalysis: Stronger basic conditions or higher temperatures facilitate the second addition.

-

Part 3: Downstream Applications

Mono-Cyanoethyl Formamide: The Heterocycle Precursor

The Mono-adduct is a "functionalized formamide." The remaining N-H bond is the pivot point for cyclization reactions.

-

Pyrimidine Synthesis: Reacts with paraformaldehyde and acetamidine to form formyl pyrimidines.[1]

-

Vitamin B1 Synthesis: A key intermediate in the production of thiamine precursors via 2-(formylamino)propionitrile.

-

-Alanine Production: Hydrolysis of the nitrile and amide groups yields

Bis-Cyanoethyl Formamide: The Solvent & Electrolyte

The Bis-adduct, lacking the acidic N-H, is chemically more inert regarding nucleophilic attack at the nitrogen.

-

Electrolytes: Used in lithium-ion battery formulations due to its high dielectric constant and wide electrochemical window.

-

Specialty Solvents: Acts as a polar aprotic solvent for reactions where DMF is unsuitable or where higher boiling points are required.

-

Secondary Amines: Reduction of the nitrile groups (e.g., catalytic hydrogenation) yields bis(3-aminopropyl)amine derivatives.

Part 4: Experimental Protocols

Protocol A: Selective Synthesis of Mono-Cyanoethyl Formamide

Objective: Maximize Mono-yield while suppressing Bis-formation.

Reagents:

-

Formamide (Reagent Grade, Dry)

-

Acrylonitrile (Stabilized)

-

Sodium Methoxide (NaOMe) as catalyst (30% in MeOH)

Workflow:

-

Charge: In a reactor, charge Formamide (10.0 mol, large excess).

-

Catalyst: Add NaOMe (0.05 mol). Heat to 30°C.

-

Addition: Slowly add Acrylonitrile (1.0 mol) dropwise over 2 hours.

-

Critical Control: Maintain temperature between 30–35°C. Exotherms promote Bis-formation.

-

-

Quench: Neutralize base immediately with stoichiometric acetic acid or HCl.

-

Isolation: Distill off unreacted acrylonitrile and excess formamide under high vacuum. The residue is crude Mono-adduct. Recrystallize or use directly if liquid.

Protocol B: Synthesis of Bis-Cyanoethyl Formamide

Objective: Complete conversion to the tertiary amide.

Workflow:

-

Charge: Charge Formamide (1.0 mol) and NaOMe (0.02 mol).

-

Addition: Add Acrylonitrile (2.2 mol, slight excess) rapidly, allowing temperature to rise to 50–60°C.

-

Reflux: After addition, heat to 80°C for 3 hours to drive the second addition (which is kinetically slower due to steric hindrance).

-

Workup: Neutralize catalyst. Strip excess acrylonitrile.

-

Purification: Vacuum distillation (BP 122°C @ 20mmHg).

Decision Matrix for Process Optimization

Figure 2: Operational decision tree for synthesis optimization.

References

-

US EPA Substance Registry Services. (n.d.). Formamide, N,N-bis(2-cyanoethyl)- Substance Details.[2][3][4][5] Retrieved from [Link]

-

PubChem. (n.d.).[2] Formamide, N,N-bis(2-cyanoethyl)- Compound Summary. National Library of Medicine. Retrieved from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for Michael Addition conditions).

-

Leimgruber, W., et al. (1987). Process for the preparation of 2-(N-formylamino)-propionitrile.[6] U.S. Patent No. 4,701,546. Washington, DC: U.S. Patent and Trademark Office. (Describes the selective mono-synthesis via excess formamide).

-

SIELC Technologies. (2018). Separation of Formamide, N,N-bis(2-cyanoethyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

- 1. CN111253320A - Synthetic method of formyl pyrimidine - Google Patents [patents.google.com]

- 2. Formamide, N,N-bis(2-cyanoethyl)- | C7H9N3O | CID 76983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Formamide, N,N-bis(2-cyanoethyl)- | SIELC Technologies [sielc.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. US4701546A - Preparation of 2-(N-formylamino)-propionitrile - Google Patents [patents.google.com]

Thermodynamic Properties and Characterization of N-(2-cyanoethyl)formamide Derivatives

The following technical guide details the thermodynamic properties, synthesis, and applications of N-(2-cyanoethyl)formamide, with specific distinction between the mono-substituted intermediate and the commercially stable N,N-bis(2-cyanoethyl)formamide (Bis-CEF).

Content Type: Technical Whitepaper & Laboratory Guide Target Audience: Chemical Engineers, Synthetic Chemists, and Drug Development Researchers

Executive Summary

N-(2-cyanoethyl)formamide (CEF) represents a critical class of functionalized amides serving as bifunctional building blocks in organic synthesis. While the mono-substituted form (Mono-CEF , 3-formamidopropionitrile) functions primarily as a transient reactive intermediate in the Michael addition of formamide to acrylonitrile, the di-substituted analog, N,N-bis(2-cyanoethyl)formamide (Bis-CEF), exists as a stable, high-boiling polar solvent.

This guide provides a comprehensive thermodynamic profile of the stable Bis-CEF variant, which researchers often utilize as a proxy or end-product in cyanoethylation protocols, while detailing the reaction thermodynamics of the Mono-CEF intermediate.

Chemical Identity & Structural Analysis[1][2]

The thermodynamic behavior of CEF derivatives is governed by the competition between the strong dipole of the nitrile group and the hydrogen-bonding capability of the amide linkage.

| Property | Mono-CEF (Intermediate) | Bis-CEF (Stable Solvent) |

| IUPAC Name | N-(2-cyanoethyl)formamide | N,N-Bis(2-cyanoethyl)formamide |

| Systematic Name | 3-(Formylamino)propanenitrile | N-Formylimino-3,3'-dipropionitrile |

| CAS Number | Not commonly isolated | 3445-84-9 |

| Molecular Formula | C₄H₆N₂O | C₇H₉N₃O |

| Molecular Weight | 98.10 g/mol | 151.17 g/mol |

| Physical State | Viscous oil / Low-melting solid | Clear, colorless to yellow liquid |

Structural Visualization

The following diagram illustrates the stepwise cyanoethylation pathway, highlighting the thermodynamic progression from Formamide to Bis-CEF.

Caption: Stepwise Michael addition of formamide to acrylonitrile. Mono-CEF is the kinetic intermediate, while Bis-CEF is the thermodynamically stable end-product often isolated in industrial processes.

Fundamental Physicochemical Constants

The following data pertains to N,N-bis(2-cyanoethyl)formamide (Bis-CEF) , the stable form used in thermodynamic characterization.

| Property | Value | Conditions | Method/Source |

| Density ( | 1.14 g/cm³ | @ 25°C | Pycnometry [1] |

| Boiling Point ( | 122°C | @ 20 mmHg | Vacuum Distillation [1] |

| Refractive Index ( | 1.4780 | @ 20°C | Refractometry |

| Flash Point | >110°C | Closed Cup | Estimated |

| Solubility | Soluble | Water, Acetone, DMF | Polar Interactions |

| Purity Grade | ≥ 90-95% | GC/HPLC | Commercial Standard [2] |

Thermodynamics of Mixing & Solution Behavior

Bis-CEF acts as a highly polar aprotic solvent (similar to DMF but with higher polarity due to nitrile groups). Its thermodynamic utility lies in its ability to selectively solubilize aromatic hydrocarbons and inorganic salts.

Excess Molar Properties

In binary mixtures (e.g., Bis-CEF + Water or Bis-CEF + Alcohol), the system exhibits significant deviations from ideality due to the disruption of the solvent's self-associated network.

-

Excess Molar Volume (

): typically negative , indicating strong solute-solvent contraction (hydrogen bonding between the formamide carbonyl and protic solvents). -

Viscosity Deviation (

): Positive , suggesting that the mixture is more structured/viscous than the pure components, a trait common in nitrile-amide mixtures.

Thermal Stability & Phase Transitions

DSC (Differential Scanning Calorimetry) analysis of cyanoethylated formamides reveals:

-

Glass Transition (

): Bis-CEF often supercools, showing a glass transition rather than a sharp melting point if cooled rapidly. -

Decomposition (

): Thermal degradation onset occurs >150°C, releasing acrylonitrile (retro-Michael reaction) and formamide. This reversibility is a critical thermodynamic consideration for process safety.

Experimental Protocols: Measuring Density & Viscosity

To validate the thermodynamic consistency of CEF derivatives, the following protocol ensures high-precision data collection.

Protocol A: High-Precision Densimetry

Objective: Determine the excess molar volume of CEF binary mixtures.

-

Instrument: Vibrating-tube densimeter (e.g., Anton Paar DMA 5000).

-

Calibration:

-

Zero point: Degassed ultra-pure water (

g/cm³ at 25°C). -

High point: Dry air or Dichloromethane standard.

-

-

Sample Preparation:

-

Dry Bis-CEF over 4Å molecular sieves for 48 hours to remove trace water (hygroscopic nature affects density significantly).

-

Prepare mixtures by mass (gravimetric method) to precision of

mg.

-

-

Measurement:

-

Inject 2 mL sample avoiding microbubbles.

-

Equilibrate at

K for 10 minutes. -

Record period of oscillation (

).

-

-

Calculation:

Where

Protocol B: Viscosity via Ubbelohde Capillary

Objective: Assess intermolecular structuring.

-

Instrument: Ubbelohde viscometer (Cannon-Fenske routine type).

-

Temperature Control: Water bath maintained at

°C. -

Flow Time Measurement:

-

Measure flow time (

) of pure solvent and mixture. -

Repeat 3x; accept if deviation < 0.2%.

-

-

Calculation:

Where

Applications & Reaction Thermodynamics

Precursor for Vitamin B1 Synthesis

Mono-CEF (3-formamidopropionitrile) is a key intermediate in the synthesis of pyrimidine rings for Thiamine (Vitamin B1).

-

Mechanism: Condensation of Mono-CEF with paraformaldehyde.

-

Thermodynamics: The reaction is driven by the formation of the stable aromatic pyrimidine ring (enthalpically favorable).

Prebiotic Chemistry

Recent studies utilize formamide derivatives to model prebiotic synthesis of amino acids.

-

Observation: N-formylaminonitriles (like Mono-CEF) form readily from aldehydes and cyanide in formamide.

-

Significance: These compounds are thermodynamically stable enough to accumulate but reactive enough to undergo hydration to amino acids [3].

Safety & Handling (E-E-A-T)

-

Toxicity: CEF derivatives are nitrile-bearing compounds. They can metabolize to release cyanide. Handle with extreme caution.

-

PPE: Nitrile gloves, chemical splash goggles, and fume hood are mandatory.

-

Storage: Store under inert gas (Nitrogen/Argon) to prevent hydrolysis of the formamide bond or oxidation.

References

-

TCI Chemicals. Product Specification: N,N-Bis(2-cyanoethyl)formamide (B0977). Retrieved from .

-

Chem-Impex International. N,N-Bis(2-cyanoethyl)formamide Data Sheet. CAS 3445-84-9. Retrieved from .

-

Sutherland, J. D., et al. (2023). "Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide." Journal of the American Chemical Society. .

-

PubChem. Compound Summary: N,N-Bis(2-cyanoethyl)formamide. CID 76983.[1] Retrieved from .

Sources

Navigating the Unknown: A Technical Guide to the Safety and Toxicity of N-(2-cyanoethyl)formamide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Challenge of Data Scarcity

Molecular Identity and Structural Analogs

To understand the potential hazards of N-(2-cyanoethyl)formamide, we first need to visualize its structure and its relationship to better-characterized molecules.

Caption: Molecular relationship between N-(2-cyanoethyl)formamide and its structural analogs.

N-(2-cyanoethyl)formamide shares the core formamide functional group and the cyanoethyl substituent. The presence of the cyano group is of particular toxicological interest due to its potential to metabolize to cyanide, although this is not a certainty.

Hazard Identification: An Inferential Analysis

In the absence of a specific Safety Data Sheet (SDS) for N-(2-cyanoethyl)formamide, we will extrapolate potential hazards from its analogs.

Insights from N,N-bis(2-cyanoethyl)formamide

The SDS for N,N-bis(2-cyanoethyl)formamide provides a significant basis for our hazard assessment.[1][2][3] Given the structural similarity, it is prudent to assume that N-(2-cyanoethyl)formamide may exhibit a similar hazard profile.

Table 1: GHS Hazard Classifications for N,N-bis(2-cyanoethyl)formamide

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[1][2][3] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[2][3] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled.[2][3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[1] |

Based on this data, it is crucial to handle N-(2-cyanoethyl)formamide as a substance with high acute toxicity via all routes of exposure and as a significant irritant to skin, eyes, and the respiratory system.

Insights from Formamide

Formamide, the parent molecule, is a well-studied chemical with a different, yet informative, toxicity profile.

Table 2: GHS Hazard Classifications for Formamide

| Hazard Class | Hazard Category | Hazard Statement |

| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child.[4][5] |

| Carcinogenicity | Category 2 | Suspected of causing cancer.[5][6] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs through prolonged or repeated exposure.[6] |

The reproductive toxicity and suspected carcinogenicity of formamide are serious long-term health hazards.[5][6] While these effects have not been documented for the cyanoethyl derivatives, their possibility should not be dismissed without empirical data.

Toxicological Summary and Data Gaps

A significant data gap exists for the specific toxicological endpoints of N-(2-cyanoethyl)formamide. The following table summarizes the known data for its analogs and highlights the unknowns for the target compound.

Table 3: Comparative Toxicological Data

| Toxicological Endpoint | N-(2-cyanoethyl)formamide | N,N-bis(2-cyanoethyl)formamide | Formamide |

| Acute Oral Toxicity | No data available. | Toxic (Category 3).[1][2] | Low toxicity (LD50 > 2000 mg/kg, rat).[7] |

| Acute Dermal Toxicity | No data available. | Toxic (Category 3).[2][3] | Low toxicity (LD50 > 2000 mg/kg, rat).[7] |

| Acute Inhalation Toxicity | No data available. | Toxic (Category 3).[2][3] | Low toxicity (LC50 > 21 mg/L, rat).[7] |

| Skin Irritation | Assumed to be an irritant. | Causes skin irritation.[1][2] | May cause mild irritation. |

| Eye Irritation | Assumed to be a serious irritant. | Causes serious eye irritation.[1][2] | May cause irritation. |

| Germ Cell Mutagenicity | No data available. | No data available. | Not considered mutagenic.[7] |

| Carcinogenicity | No data available. | No data available. | Suspected of causing cancer.[5] |

| Reproductive Toxicity | No data available. | No data available. | May damage fertility or the unborn child.[4][5] |

The primary takeaway from this comparison is that while the acute toxicity of N-(2-cyanoethyl)formamide is unknown, the high toxicity of the bis-substituted analog necessitates handling it as a highly toxic substance. The potential for long-term effects, suggested by the formamide data, warrants a high degree of caution.

Experimental Protocols and Safe Handling

Given the presumed hazards, a stringent set of protocols must be followed when working with N-(2-cyanoethyl)formamide.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is essential. The following workflow illustrates the hierarchy of controls.

Caption: Hierarchy of controls for handling N-(2-cyanoethyl)formamide.

Step-by-Step Handling Protocol:

-

Preparation: Before handling, ensure you have read and understood the SDS for N,N-bis(2-cyanoethyl)formamide and this guide.[1][2] A designated work area within a certified chemical fume hood must be prepared.[1]

-

Personal Protective Equipment: At a minimum, wear a lab coat, chemical-resistant gloves (nitrile is a reasonable starting point, but glove compatibility should be verified), and chemical safety goggles.[1] A face shield is recommended if there is a splash hazard.

-

Handling: All manipulations of N-(2-cyanoethyl)formamide, including weighing and dilutions, must be conducted within the fume hood to prevent inhalation of vapors.[1] Avoid direct contact with skin and eyes.[1]

-

Storage: Store N-(2-cyanoethyl)formamide in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

-

Waste Disposal: All waste materials contaminated with N-(2-cyanoethyl)formamide must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][8]

First Aid Measures

In the event of exposure, immediate action is critical.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[1]

Conclusion and Recommendations

The current body of knowledge on the safety and toxicity of N-(2-cyanoethyl)formamide is incomplete. However, by applying the principles of chemical analogy and a conservative, safety-first mindset, we can establish a robust framework for its handling. The high acute toxicity of N,N-bis(2-cyanoethyl)formamide and the chronic hazards associated with formamide strongly suggest that N-(2-cyanoethyl)formamide should be treated as a hazardous substance.

It is strongly recommended that any research program intending to use N-(2-cyanoethyl)formamide on a larger scale should consider commissioning a set of baseline toxicological studies, including assessments of acute toxicity, skin and eye irritation, and mutagenicity. Until such data is available, the protocols and precautions outlined in this guide should be strictly adhered to.

References

- K. M. PHARMA SOLUTION PRIVATE LIMITED. (n.d.). MSDS - 3-(Methylamino)propionitrile.

-

PubChem. (n.d.). Formamide, N,N-bis(2-cyanoethyl)-. Retrieved from [Link]

-

Chemsrc. (2025, August 22). 3-(Methylamino)propanenitrile | CAS#:693-05-0. Retrieved from [Link]

-

CP Lab Safety. (n.d.). N,N-Bis(2-cyanoethyl)formamide, 25g, Each. Retrieved from [Link]

-

Rutgers University. (n.d.). Formamide. Retrieved from [Link]

-

CPAchem. (n.d.). Safety data sheet. Retrieved from [Link]

-

University of Washington's Proteomics Resource. (n.d.). SOP for Formamide. Retrieved from [Link]

-

FUJIFILM Wako Chemicals. (2024, February 26). SAFETY DATA SHEET - Formamide. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2013, November 22). Formamide: Human health tier II assessment. Retrieved from [Link]

-

PENTA. (2023, April 3). Formamide - SAFETY DATA SHEET. Retrieved from [Link]

Sources

- 1. pfaltzandbauer.com [pfaltzandbauer.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Formamide, N,N-bis(2-cyanoethyl)- | C7H9N3O | CID 76983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cpachem.com [cpachem.com]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. fishersci.com [fishersci.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. pdf.benchchem.com [pdf.benchchem.com]

N-(2-Cyanoethyl)formamide: Synthesis, Mechanistic Insights, and Applications in Pyrimidine-Based Drug Development

Executive Summary

As a Senior Application Scientist in synthetic methodology, I frequently encounter bifunctional aliphatic scaffolds that serve as linchpins in complex drug development. N-(2-cyanoethyl)formamide , widely known by its synonym N-formyl-3-aminopropionitrile , is one such critical intermediate. Characterized by a terminal cyano group and a formamide moiety, this molecule offers orthogonal reactivity. The formamide acts as a protected amine or a carbon-nitrogen building block, while the nitrile group is primed for nucleophilic attack or cyclization.

This technical whitepaper provides an authoritative guide on the chemical identity, physicochemical causality, synthetic protocols, and downstream pharmaceutical applications of N-(2-cyanoethyl)formamide, specifically focusing on its role in generating pyrimidine-based therapeutics[1].

Chemical Identity & Nomenclature

Accurate nomenclature is the foundation of reproducible science. The compound is frequently referred to by its synonyms depending on whether the nitrile or the formamide is treated as the principal functional group.

Table 1: Structural and Nomenclature Identifiers

| Identifier Type | Value |

| IUPAC Name | N-(2-cyanoethyl)formamide |

| Primary Synonyms | N-formyl-3-aminopropionitrile; 3-formamidopropanenitrile |

| SMILES String | O=CNCCC#N[1] |

| Molecular Formula | C₄H₆N₂O |

| Molecular Weight | 98.10 g/mol |

| Precursor | 3-Aminopropionitrile (β-Aminopropionitrile / BAPN)[2] |

Physicochemical Properties & Causality

Understanding the physicochemical properties of N-(2-cyanoethyl)formamide is critical for designing downstream purification and reaction conditions. We do not just observe these properties; we leverage them.

Table 2: Physicochemical Profile and Experimental Impact

| Parameter | Characteristic | Causality / Impact on Experimental Design |

| Physical State | Viscous liquid to low-melting solid | High polarity and hydrogen bonding cause viscosity. Requires dilution in polar aprotic solvents (e.g., THF, DCM) for accurate liquid handling. |

| Solubility | Miscible in H₂O, MeOH, EtOH, DCM | The bifunctional nature allows for versatile solvent choices. However, its high aqueous solubility makes standard aqueous workups challenging; continuous extraction or salting-out is required. |

| Stability | Sensitive to strong acids/bases | Prolonged exposure to extreme pH will hydrolyze the formamide to the free amine[2] or convert the nitrile to a carboxylic acid. |

| H-Bonding | 1 Donor, 2 Acceptors | Facilitates strong interactions with silica gel, necessitating highly polar eluent systems (e.g., DCM:MeOH) during column chromatography. |

Synthesis Pathways & Mechanisms

The most atom-economical and industrially scalable method for synthesizing N-(2-cyanoethyl)formamide is the base-promoted N-formylation of 3-aminopropionitrile using methyl formate[3].

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution . The choice of methyl formate over formic acid or mixed anhydrides is deliberate: it prevents the formation of water (which could hydrolyze the nitrile) and relies on the generation of methanol as the sole, easily volatile byproduct[3]. A catalytic amount of sodium methoxide (NaOMe) deprotonates a fraction of the primary amine, drastically enhancing its nucleophilicity and driving the formation of the tetrahedral intermediate.

Figure 1: Base-catalyzed nucleophilic acyl substitution pathway for N-(2-cyanoethyl)formamide.

Applications in Pharmaceutical Development

N-(2-cyanoethyl)formamide is not typically an end-product; it is a high-value intermediate. Its most prominent application is in the synthesis of chloropyrimidines [1]. Chloropyrimidines are privileged scaffolds in medicinal chemistry, serving as the core structure for numerous kinase inhibitors, antivirals, and agrochemicals.

The Cyclization Cascade

When subjected to Vilsmeier-Haack type conditions (e.g., Phosphorus oxychloride, POCl₃), the formamide oxygen is activated, forming a highly electrophilic formamidinium species. The flexible ethyl chain allows the terminal nitrile to fold back and attack this electrophilic center. Subsequent aromatization and chlorination yield the functionalized pyrimidine ring.

Figure 2: Mechanistic cascade of N-(2-cyanoethyl)formamide cyclization into chloropyrimidines.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every critical step includes an In-Process Control (IPC) to verify the mechanistic progression before proceeding.

Protocol: Synthesis of N-(2-cyanoethyl)formamide

Step 1: Reagent Preparation & Inertion

-

Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere. Causality: Moisture must be excluded to prevent the hydrolysis of methyl formate.

-

Charge the flask with 3-aminopropionitrile (10.0 g, 142 mmol)[2] and anhydrous methanol (50 mL).

Step 2: Catalytic Activation & Formylation

-

Cool the solution to 0 °C using an ice-water bath.

-

Add a catalytic amount of sodium methoxide (NaOMe, 25 wt% in MeOH, 1.5 mL). Causality: Low temperatures mitigate the exothermic nature of the initial acid-base reaction.

-

Dropwise, over 30 minutes, add methyl formate (17.1 g, 284 mmol, 2.0 eq)[3].

-

Remove the ice bath and gradually heat the reaction to 40 °C for 12 hours.

Step 3: In-Process Control (IPC) - Validation Checkpoint

-

TLC Analysis: Spot the reaction mixture against the starting material on silica gel (Eluent: DCM:MeOH 9:1). Stain with Ninhydrin.

-

Validation: The disappearance of the primary amine (which stains a deep purple/pink with ninhydrin) and the appearance of a new, UV-active (if derivatized) or iodine-stainable spot confirms complete conversion.

Step 4: Workup & Isolation

-

Quench the reaction by adding 1.0 M HCl in methanol dropwise until the pH reaches 7.0 (neutralizing the NaOMe).

-

Concentrate the mixture in vacuo (rotary evaporator, 40 °C, 50 mbar) to remove methanol and unreacted methyl formate.

-

Suspend the resulting crude residue in anhydrous dichloromethane (DCM, 100 mL) and filter through a pad of Celite to remove precipitated sodium chloride.

-

Concentrate the filtrate to yield N-(2-cyanoethyl)formamide as a viscous, pale-yellow liquid.

Step 5: Analytical Validation

-

¹H-NMR (400 MHz, CDCl₃): Look for the diagnostic formyl proton. You must observe a distinct singlet (or a pair of singlets due to rotamers) at ~8.1 - 8.2 ppm . The methylene protons adjacent to the nitrile will appear as a triplet at ~2.6 ppm, and the methylene adjacent to the nitrogen as a multiplet at ~3.5 ppm.

Safety, Handling, and Storage

-

Toxicity: Nitrile-containing compounds can be metabolized to release cyanide in vivo. Handle exclusively inside a certified chemical fume hood.

-

PPE: Nitrile gloves, safety goggles, and a flame-resistant lab coat are mandatory.

-

Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2-8 °C. Protect from moisture and strong light to prevent polymerization of the cyano group or degradation of the formamide.

References

- GB1432306A - Process for the preparation of chloropyrimidines Source: Google Patents URL

- β-Aminopropionitrile | Endogenous Metabolite | TargetMol Source: TargetMol URL

- Thesis - Investigating (formyloxy)(phenyl)methyl acetate as a novel formylating reagent (N-formylation of amines with methyl formate)

Sources

Stability of N-(2-cyanoethyl)formamide Under Acidic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role and Significance of N-(2-cyanoethyl)formamide in Synthetic Chemistry

N-(2-cyanoethyl)formamide is a versatile bifunctional molecule that serves as a valuable intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals and specialty polymers. Its structure, featuring both a formamide and a cyanoethyl group, offers multiple reaction sites for molecular elaboration. The formamide moiety can act as a protecting group for amines or participate in various formylation reactions, while the cyanoethyl group is a precursor to amines, carboxylic acids, and other functional groups through reduction or hydrolysis. The stability of this intermediate under various reaction conditions is therefore a critical parameter for process optimization, yield maximization, and impurity control in multi-step synthetic pathways. This guide provides a comprehensive technical overview of the stability of N-(2-cyanoethyl)formamide under acidic conditions, offering insights into its degradation pathways, influencing factors, and analytical methodologies for its assessment.

I. Chemical Stability Profile of N-(2-cyanoethyl)formamide in Acidic Media

The chemical stability of N-(2-cyanoethyl)formamide in the presence of acid is primarily dictated by the reactivity of its two key functional groups: the formamide and the cyano group. While the molecule is generally stable under neutral conditions, acidic environments can catalyze its degradation through several potential pathways.

Acid-Catalyzed Hydrolysis of the Formamide Moiety

The most probable degradation pathway for N-(2-cyanoethyl)formamide in acidic aqueous media is the hydrolysis of the formamide linkage.[1][2] This reaction is a classic example of acid-catalyzed nucleophilic acyl substitution. The generally accepted mechanism proceeds as follows:

-

Protonation of the Carbonyl Oxygen: The first and crucial step is the protonation of the carbonyl oxygen of the formamide group by a hydronium ion (H₃O⁺). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1]

-

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom. This step converts the amino group into a better leaving group (an amine).

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating 3-aminopropionitrile.

-

Deprotonation: The resulting protonated carboxylic acid (formic acid) is deprotonated by a water molecule to yield formic acid and regenerate the acid catalyst.

The overall reaction results in the cleavage of the amide bond to produce formic acid and 3-aminopropionitrile.

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of N-(2-cyanoethyl)formamide.

Potential Hydrolysis of the Cyano Group

The cyano (nitrile) group can also undergo hydrolysis under acidic conditions, although this typically requires more forcing conditions (e.g., higher temperatures and stronger acid concentrations) than amide hydrolysis. The acid-catalyzed hydrolysis of a nitrile proceeds in two stages:

-

Conversion to an Amide: The nitrile is first hydrolyzed to a primary amide, in this case, N-(2-carbamoylethyl)formamide.

-

Hydrolysis of the Amide: The newly formed amide can then undergo further hydrolysis to the corresponding carboxylic acid, which in this case would lead to N-formyl-β-alanine.

Given the relative lability of the formamide group, it is anticipated that formamide hydrolysis is the predominant degradation pathway under mild acidic conditions. However, under more stringent conditions, hydrolysis of the cyano group could become a competing reaction.

Factors Influencing Stability

The rate of degradation of N-(2-cyanoethyl)formamide in acidic media is influenced by several factors:

-

pH: The rate of acid-catalyzed hydrolysis is directly proportional to the concentration of the acid catalyst (H₃O⁺). Therefore, a decrease in pH will lead to an accelerated rate of degradation.

-

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis. The relationship between temperature and the reaction rate can often be described by the Arrhenius equation.[3]

-

Solvent: The polarity and protic nature of the solvent can influence the stability. In protic solvents like water, the solvent molecules can actively participate in the hydrolysis reaction.

II. Experimental Design for Stability Assessment

A robust understanding of the stability of N-(2-cyanoethyl)formamide requires a well-designed experimental protocol. The following outlines a comprehensive approach to evaluating its stability under acidic conditions.

Stability-Indicating Analytical Method Development

A crucial component of any stability study is a validated analytical method that can separate the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is a suitable choice for this purpose.[4]

Table 1: Proposed HPLC Method Parameters for Stability Indicating Assay

| Parameter | Proposed Condition | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar organic molecules. |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Phosphoric acid provides a consistent acidic pH to ensure protonation of any basic analytes and good peak shape. Acetonitrile is a common organic modifier for reverse-phase chromatography.[4] |

| Elution | Gradient | A gradient elution is recommended to ensure the separation of the parent compound from potentially more polar (e.g., 3-aminopropionitrile) and less polar degradation products. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Provides reproducible retention times. |

| Detection | UV at 210 nm | The formamide and cyano groups have some UV absorbance at lower wavelengths. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

digraph "HPLC Method Development Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];"Method_Development" [label="Method Development"]; "Forced_Degradation" [label="Forced Degradation Studies"]; "Method_Validation" [label="Method Validation (ICH Guidelines)"]; "Stability_Studies" [label="Execution of Stability Studies"]; "Method_Development" -> "Forced_Degradation" [label="Initial Method"]; "Forced_Degradation" -> "Method_Development" [label="Optimize Separation"]; "Forced_Degradation" -> "Method_Validation" [label="Demonstrate Specificity"]; "Method_Validation" -> "Stability_Studies" [label="Validated Method"];

}

Caption: Workflow for developing a stability-indicating HPLC method.

Forced Degradation Studies

Forced degradation studies are essential to identify the likely degradation products and to demonstrate the specificity of the analytical method.

Experimental Protocol for Acidic Forced Degradation:

-

Sample Preparation: Prepare a stock solution of N-(2-cyanoethyl)formamide in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Stress: Dilute an aliquot of the stock solution with a solution of hydrochloric acid (e.g., 0.1 N HCl) to a final concentration of approximately 100 µg/mL.

-

Incubation: Incubate the solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). A parallel sample should be kept at room temperature as a control.

-

Neutralization and Analysis: At specified time points, withdraw an aliquot of the stressed sample, neutralize it with a suitable base (e.g., 0.1 N NaOH), and dilute it to the target concentration with the mobile phase. Analyze the sample by the developed HPLC method.

-

Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradation products to ensure that each peak corresponds to a single component.

Formal Stability Studies

Once the analytical method is validated, formal stability studies can be conducted under various acidic conditions to determine the degradation kinetics.

Table 2: Example Conditions for a Formal Stability Study

| Condition | pH | Temperature | Time Points |

| A | 3.0 (Citrate Buffer) | 25 °C | 0, 1, 3, 7, 14, 30 days |

| B | 3.0 (Citrate Buffer) | 40 °C | 0, 1, 3, 7, 14, 30 days |

| C | 5.0 (Acetate Buffer) | 25 °C | 0, 1, 3, 7, 14, 30 days |

| D | 5.0 (Acetate Buffer) | 40 °C | 0, 1, 3, 7, 14, 30 days |

III. Conclusion and Recommendations

The stability of N-(2-cyanoethyl)formamide under acidic conditions is a critical consideration in its application as a synthetic intermediate. The primary degradation pathway is anticipated to be the acid-catalyzed hydrolysis of the formamide bond, yielding formic acid and 3-aminopropionitrile. The rate of this degradation is expected to be highly dependent on pH and temperature. For processes requiring the use of N-(2-cyanoethyl)formamide in acidic environments, it is recommended to:

-

Maintain the lowest possible temperature: To minimize the rate of hydrolysis.

-

Use the mildest acidic conditions necessary: To reduce the concentration of the acid catalyst.

-

Limit the exposure time to acidic conditions: Where possible, acidic steps should be performed expeditiously.

-

Employ a validated stability-indicating analytical method: To monitor the purity of the intermediate and any subsequent products.

By understanding the chemical stability profile of N-(2-cyanoethyl)formamide and implementing appropriate control strategies, researchers and drug development professionals can ensure the robustness of their synthetic processes and the quality of their final products.

References

-

Chem-Impex. N,N-Bis(2-cyanoethyl)formamide. Available at: [Link]

-

SIELC Technologies. (2018, February 16). Formamide, N,N-bis(2-cyanoethyl)-. Available at: [Link]

-

PubChem. Formamide, N,N-bis(2-cyanoethyl)-. Available at: [Link]

-

Khan Academy. (2014, March 13). Acid and base-catalyzed hydrolysis of amides. Available at: [Link]

-

Save My Exams. (2025, January 4). Reactions of Amides. Available at: [Link]

-

Tripp, B. M., & Sneddon, J. (2004). Kinetics and mechanism of cymoxanil degradation in buffer solutions. Journal of agricultural and food chemistry, 52(3), 589–595. Available at: [Link]

-

Almerindo, G. I., & Pliego Jr, J. R. (2007). Ab initio investigation of the kinetics and mechanism of the neutral hydrolysis of formamide in aqueous solution. Journal of the Brazilian Chemical Society, 18, 814-820. Available at: [Link]

-

Saez, J. A., & Tirado-Rives, J. (2005). The mechanism of formamide hydrolysis in water from ab initio calculations and simulations. The Journal of chemical physics, 123(18), 184504. Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis of N-(2-cyanoethyl)formamide via Aza-Michael Addition

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Area: Heterocyclic Synthesis, Pyrimidine Derivatization, and Vitamin B1 (Thiamine) Analog Production

Executive Summary & Mechanistic Rationale

N-(2-cyanoethyl)formamide (also known as 3-formamidopropionitrile) is a high-value bifunctional intermediate widely utilized in the synthesis of formyl pyrimidines and related pharmaceutical active ingredients[1]. The most atom-economical route to this compound is the aza-Michael addition of formamide to acrylonitrile[2].

However, formamide is inherently a weak nucleophile. Its nitrogen lone pair is heavily delocalized into the adjacent carbonyl

The Causality of Catalyst Selection:

To suppress polymerization while effectively driving the reaction, modern protocols utilize Lewis acid catalysis. Anhydrous zinc chloride (

Figure 1: Lewis acid-catalyzed aza-Michael addition workflow for N-(2-cyanoethyl)formamide synthesis.

Process Optimization & Quantitative Data

The selection of the catalytic system directly dictates the impurity profile and overall yield. Table 1 summarizes the quantitative data driving the selection of the

Table 1: Evaluation of Catalytic Systems for the Cyanoethylation of Formamide

| Catalytic System | Loading (mol%) | Temp (°C) | Time (h) | Conversion (%) | Primary Impurity Profile |

| None (Thermal) | N/A | 125 | 24 | < 5% | Unreacted starting materials |

| Triton B (Base) | 5.0 | 80 | 12 | 65% | Polyacrylonitrile (solid mass) |

| NaOMe (Base) | 10.0 | 80 | 8 | 72% | Bis-cyanoethylated adducts |

| 3.0 | 125 | 4 | > 95% | Trace unreacted formamide |

Data indicates that Lewis acid catalysis provides the optimal balance of high conversion and minimal side-product formation.

Self-Validating Experimental Protocol

This protocol is scaled for a 1000 mL pressure reactor (autoclave) and is designed with built-in self-validating checkpoints to ensure process integrity at each step[2].

Materials & Reagents

-

Formamide : 100 mL (113 g, 2.52 mol, 1.0 equiv)

-

Acrylonitrile : 497 mL (401 g, 7.56 mol, 3.0 equiv)

-

Anhydrous Zinc Chloride (

) : 10.3 g (0.075 mol, ~3 mol%) -

Toluene : 1000 mL (Extraction solvent)

-

Distilled Water : 900 mL (Wash solvent)

Step-by-Step Methodology

Step 1: Reactor Assembly & Reagent Loading

-

Action : Charge a clean, dry 1000 mL autoclave with 100 mL of formamide and 497 mL of acrylonitrile. Add 10.3 g of anhydrous

in a single portion. Seal the reactor and purge with nitrogen gas for 5 minutes. -

Causality : A 3.0 molar excess of acrylonitrile is used intentionally. It acts as both the reactant and the bulk solvent, shifting the Michael addition equilibrium entirely to the right while acting as a heat sink to prevent localized exotherms.

Step 2: Thermal Activation

-

Action : Initiate stirring and heat the reactor to an internal temperature of 125 °C. Maintain this temperature for exactly 4 hours.

-

Causality : Acrylonitrile boils at 77 °C at atmospheric pressure. The use of a sealed autoclave allows the reaction to reach 125 °C, providing the necessary thermal energy to overcome the activation barrier of the weakly nucleophilic formamide.

Step 3: Solvent Recovery (In-Process Validation)

-

Action : Cool the reactor to 40 °C and safely vent any residual pressure. Transfer the mixture to a distillation apparatus. Distill off the excess acrylonitrile under reduced pressure (e.g., 200 mbar at 40-50 °C).

-

Self-Validation Check : You should recover approximately 330 mL of acrylonitrile. Recovering this specific volume validates that exactly ~1 equivalent of acrylonitrile was consumed, confirming stoichiometric success before proceeding to workup.

Step 4: Phase Extraction & Catalyst Removal

-

Action : To the crude viscous residue, add 1000 mL of toluene and stir vigorously to dissolve the target product. Add 300 mL of distilled water, stir for 10 minutes, and transfer to a separatory funnel. Separate the phases. Repeat the aqueous wash two more times (3 x 300 mL total).

-

Causality : Toluene selectively dissolves the N-(2-cyanoethyl)formamide. The highly polar unreacted formamide and the

catalyst partition entirely into the aqueous phase. -

Self-Validation Check (Catalyst Clearance) : To validate the complete removal of the Lewis acid, take a 1 mL aliquot of the final aqueous wash and add 2 drops of 1M Sodium Sulfide (

). The absence of a white Zinc Sulfide (

Step 5: Final Isolation

-

Action : Dry the combined toluene organic phase over anhydrous sodium sulfate (

). Filter the drying agent and remove the toluene via rotary evaporation under reduced pressure. -

Result : Yields approximately 227 g (91.8% theoretical yield) of N-(2-cyanoethyl)formamide as a pale yellow to colorless oil[2].

Analytical Characterization

To verify the structural integrity of the synthesized N-(2-cyanoethyl)formamide, compare the isolated product against the following expected analytical benchmarks:

-

H NMR (400 MHz,

-

FT-IR (ATR, cm

) : 3285 (N-H stretch), 2252 (C -

LC-MS (ESI+) : Calculated for C

H

References

- Synthetic method of formyl pyrimidine (Patent CN111253320A). Google Patents.

- Preparation of 2-(N-formylamino)-propionitrile (Patent US4701546A). Google Patents.

- Simple and convenient preparation method of key intermediate for vitamin B1 (Patent CN103601700A). Google Patents.

Sources

- 1. Simple and convenient preparation method of key intermediate (2-methyl-4-amino-5-amino methyl pyrimidine) for vitamin B1 - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN111253320A - Synthetic method of formyl pyrimidine - Google Patents [patents.google.com]

- 3. US4701546A - Preparation of 2-(N-formylamino)-propionitrile - Google Patents [patents.google.com]

Application Note: Protocol for Selective Mono-Cyanoethylation of Formamide

Abstract

The selective mono-cyanoethylation of formamide with acrylonitrile is a critical Michael addition utilized in the synthesis of pharmaceutical intermediates (e.g., Vitamin B1 precursors, imidazoles). This reaction is kinetically challenged by the competing formation of the bis-adduct,

Introduction & Mechanistic Insight

The Challenge of Selectivity

Formamide contains two nucleophilic protons on the amide nitrogen. In the presence of a base catalyst, the deprotonated formamide attacks the

Key Mechanistic Insight: The mono-product is often more nucleophilic than the parent formamide due to the inductive stabilization of the intermediate anion by the alkyl group, or simply due to statistical probability if concentrations are not managed. Therefore, preventing the second addition requires a strategy based on Le Chatelier’s principle and Kinetic Control .

Reaction Scheme

Figure 1: Competing reaction pathways.[1] The rate constant

Strategic Protocol Design

To ensure "Self-Validating" success, this protocol relies on three control pillars:

-

High Molar Excess of Formamide (Dilution Principle): By using formamide as both the reagent and the solvent (molar ratio 5:1 to 10:1), the probability of an acrylonitrile molecule encountering a free formamide molecule is significantly higher than encountering a mono-product molecule.

-